molecular formula C22H15D4ClO3 B1574187 Atovaquone D4

Atovaquone D4

Cat. No.: B1574187
M. Wt: 370.86
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Atovaquone D4 is the deuterium labeled Atovaquone, which is an anti-infection compound.

Scientific Research Applications

Molecular Interaction and Drug Resistance

Atovaquone, a hydroxynaphthoquinone, is utilized in treating various parasitic infections. Its action involves inhibiting parasite and fungal respiration by binding to the cytochrome bc1 complex. Recent research has focused on understanding atovaquone resistance due to mutations in the cytochrome b gene, using yeast and bovine bc1 complexes as models to study the molecular interaction with human and resistant pathogen enzymes (Kessl, Meshnick, & Trumpower, 2007).

Anticancer Activity

Studies have shown that atovaquone also exhibits anti-cancer activity, particularly against Cancer Stem-like Cells (CSCs). It inhibits oxygen consumption in cancer cells, inducing aerobic glycolysis and oxidative stress, which inhibits the propagation of CSCs and induces apoptosis (Fiorillo et al., 2016).

Pharmacology and Antimalarial Therapeutics

Atovaquone's role in antimalarial pharmacology is significant. It's used in combination with proguanil for malaria treatment and prevention. The expiration of Malarone's patent and the development of related antimalarial quinolones emphasize the need to understand atovaquone's current knowledge for future drug development (Nixon et al., 2013).

Mechanism of Action and Resistance in Parasites

Further research has been conducted on the molecular basis of atovaquone resistance in various parasites, including Pneumocystis jirovecii, by introducing mutations into the cytochrome b gene of Saccharomyces cerevisiae. This modeling provides a quantitative explanation for atovaquone resistance (Kessl et al., 2004).

STAT3 Inhibition and Anticancer Properties

Atovaquone has been identified as a potent STAT3 inhibitor, effective in treating hematological cancers. It downregulates cell-surface expression of glycoprotein 130, required for STAT3 activation, and has shown anticancer efficacy in animal models and human studies (Xiang et al., 2016).

Properties

Molecular Formula

C22H15D4ClO3

Molecular Weight

370.86

Synonyms

Atovaquone-D4

Origin of Product

United States

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